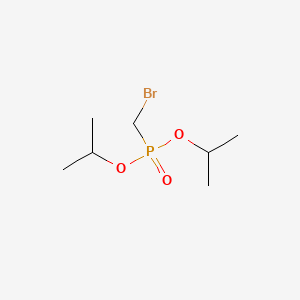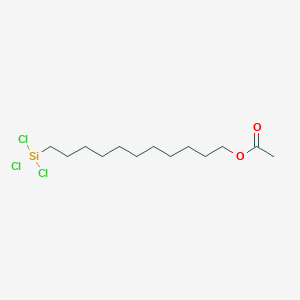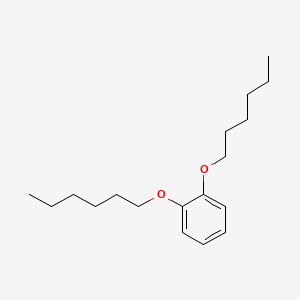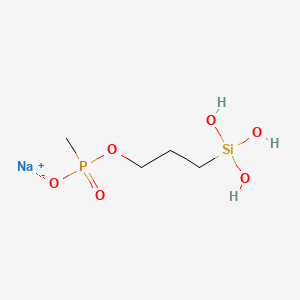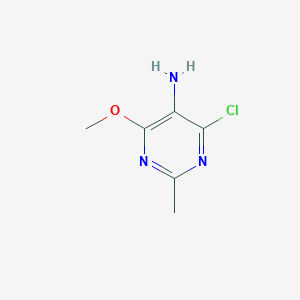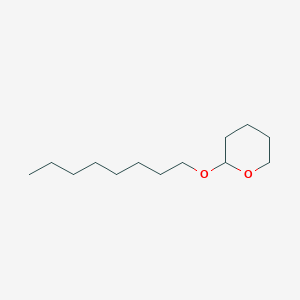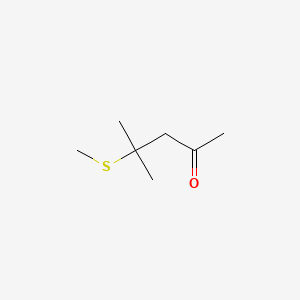
2-Chloro-1,3,2-benzodioxaborole
Descripción general
Descripción
2-Chloro-1,3,2-benzodioxaborole , also known as B-Chlorocatecholborane , is a boron-containing compound. Its chemical formula is C6H4BClO2 , and its molecular weight is 154.36 g/mol . This compound has various applications, including its use as an antiseptic and disinfectant agent for skin disinfection and surgical instruments .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1,3,2-benzodioxaborole consists of a benzene ring fused with a dioxaborole ring. The chlorine atom is attached to the benzene ring, and the boron atom is part of the dioxaborole ring. The compound’s structure is as follows: !Molecular Structure
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Electrophilic Amination and Catalytic Hydroboration
- Application : 2-Chloro-1,3,2-benzodioxaborole plays a role in the electrophilic amination of catecholboronate esters, a process involved in the asymmetric hydroboration of vinylarenes. This pathway leads to the creation of products like N-methylethylamine and ethanol derivatives, showcasing the compound's utility in organic synthesis and catalysis (Knight et al., 1997).
Rhodium-Catalyzed Asymmetric Addition
- Application : It's also used in rhodium-catalyzed asymmetric 1,4-addition reactions with α,β-unsaturated ketones. This process is significant for synthesizing optically active β-alkenyl ketones, demonstrating its importance in creating enantiomerically pure compounds, which are crucial in pharmaceuticals and fine chemicals (Takaya et al., 1998).
Olefin Diboration by Platinum Catalysts
- Application : Another application is in olefin diboration facilitated by base-free platinum catalysts. This indicates its role in the synthesis of 1,2-diborylalkanes, a process valuable in the preparation of organoboron compounds used in various chemical syntheses (Iverson & Smith, 1997).
Formation of Amino- and Hydrazino-Boranes
- Application : The compound contributes to the formation of amino- and hydrazino-boranes, leading to dimers or oligomers. These products have applications in the study of molecular aggregation and reactivity, relevant in materials science and catalysis research (Lappert et al., 1966).
Electron-Transfer Reactions
- Application : It undergoes electron-transfer reactions with bases, leading to various products. This showcases its role in fundamental studies of reaction mechanisms and the development of new synthetic methodologies (Mcewen et al., 1988).
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-1,3,2-benzodioxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClO2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYGEWXDKHFOKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399755 | |
| Record name | 2-Chloro-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3,2-benzodioxaborole | |
CAS RN |
55718-76-8 | |
| Record name | 2-Chloro-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-1,3,2-benzodioxaborole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





